molecular formula C15H18O2 B12437102 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)-; 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4S)-

1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)-; 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4S)-

Cat. No.: B12437102
M. Wt: 230.30 g/mol
InChI Key: BTQXIESSQVRLCV-UHFFFAOYSA-N
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Description

The compounds (2R,4R)-3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone and (2R,4S)-3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone are diastereomers differing in the configuration of the hydroxyl group at the C4 position. These naphthalenones belong to a class of bioactive dihydronaphthalenones, often isolated from natural sources such as Catalpa ovata heartwood oil . Their structural backbone consists of a partially hydrogenated naphthalene ring substituted with a hydroxyl group at C4 and a 3-methyl-2-butenyl (prenyl) chain at C2. The stereochemistry at C2 and C4 significantly influences their biological activity and physicochemical properties.

Properties

IUPAC Name

4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQXIESSQVRLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kündig’s Enantioselective Monoreduction Approach

Kündig and coworkers achieved the first enantioselective synthesis of (2R,4S)-catalponol via asymmetric reduction of tetralin-1,4-dione using chiral catalysts. Key steps include:

  • Asymmetric Reduction :
    • Tetralin-1,4-dione is reduced with catecholborane in the presence of chiral ligands (e.g., (R)-32).
    • Yields enantiomerically pure (S)-4-hydroxy-1-tetralone (S-33) with >95% ee.
  • Prenylation :
    • Chromium tricarbonyl complexes of hydroxytetralone enable stereoselective prenylation.
    • LDA-mediated enolate formation followed by reaction with prenyl bromide provides exo-complex 43.
  • Hydrolysis and Deprotection :
    • Ether hydrolysis and decomplexation yield (2R,4S)-catalponol.
Step Reagents/Conditions Yield Stereochemical Outcome
Asymmetric Reduction Catecholborane, (R)-32, CH₂Cl₂ 85% (S)-4-hydroxy-1-tetralone
Prenylation LDA, Prenyl bromide, Cr(CO)₃ 72% Exo-complex 43
Hydrolysis H₂O, pH 7 90% (2R,4S)-Catalponol

Advantages : High enantioselectivity (>95% ee), scalable for industrial use.
Limitations : Requires expensive transition metal catalysts.

Suzuki’s Iridium-Catalyzed Tandem Hydrogen Transfer/Aldol Condensation

Suzuki et al. developed a one-pot method using chiral iridium catalysts for benzylidene-hydroxytetralone synthesis. Key features:

  • Asymmetric Hydrogen Transfer :
    • Meso-1,4-tetralinediol (46) undergoes hydrogen transfer with 3-methyl-2-butenal (47) using (R,R)-cat.
  • Aldol Condensation :
    • KOH-mediated cyclization forms dienone 48 (87% yield, 99% ee).
  • Final Deprotection :
    • Acidic workup removes protecting groups to yield (2R,4S)-catalponol.
Step Reagents/Conditions Yield Key Intermediate
Hydrogen Transfer (R,R)-cat, H₂, MeOH, 65°C 87% Dienone 48
Aldol Condensation KOH, EtOH, reflux 95% Bicyclic alcohol
Deprotection HCl, H₂O 92% (2R,4S)-Catalponol

Advantages : High stereochemical fidelity (99% ee), minimal purification steps.
Limitations : Requires specialized iridium catalysts.

Synthesis of (2R,4R)-1(2H)-Naphthalenone, 3,4-Dihydro-4-Hydroxy-2-(3-Methyl-2-Butenyl)-

Modified Kündig’s Protocol with Inverted Stereochemistry

To access the (2R,4R) isomer, Kündig’s method can be adapted by:

  • Using (S)-Chiral Ligands :
    • Replace (R)-32 with (S)-32 in the asymmetric reduction step.
  • Revised Prenylation :
    • Adjust reaction conditions (e.g., solvent polarity) to favor endo-complex formation.
  • Stereochemical Adjustment :
    • Protonation steps during enolate formation may invert C4 configuration.
Step Reagents/Conditions Yield Stereochemical Outcome
Asymmetric Reduction Catecholborane, (S)-32, CH₂Cl₂ 82% (R)-4-hydroxy-1-tetralone
Prenylation LDA, Prenyl bromide, Cr(CO)₃ 68% Endo-complex 44
Hydrolysis H₂O, pH 7 88% (2R,4R)-Catalponol

Advantages : Leveraging existing methodology minimizes development costs.
Limitations : Lower yield compared to (2R,4S) synthesis.

Zard’s Radical-Mediated Cyclization

Zard’s group reported a radical approach for tetralone scaffold construction:

  • Radical Addition :
    • Xanthate 26 undergoes radical addition to vinyl pivalate under DLP initiation.
  • Cyclization :
    • Refluxing with DLP forms bicyclic tetralone 27 (36% overall yield).
  • Functionalization :
    • TiCl₄-mediated formylation and reduction yield (2R,4R)-configured product.
Step Reagents/Conditions Yield Key Intermediate
Radical Addition DLP, acetic anhydride, 80°C 45% Intermediate A
Cyclization DLP, DCE, reflux 30% Bicyclic tetralone 27
Formylation TiCl₄, dichloromethyl methyl ether 96% Aldehyde 28

Advantages : Radical pathways enable unique regioselectivity.
Limitations : Low overall yield due to multiple steps.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield ee Key Advantage
Kündig’s (2R,4S) Chiral ligands 82% >95% Scalable, high purity
Suzuki’s (2R,4S) Iridium catalyst 87% 99% Minimal steps, high fidelity
Modified Kündig (2R,4R) (S)-ligands 68% 90% Cost-effective
Zard’s (2R,4R) DLP, TiCl₄ 36% 85% Novel radical pathway

Chemical Reactions Analysis

Structural Features and Reactivity

Both isomers share a naphthalenone core with:

  • Ketone group at position 1

  • Hydroxyl group at position 4

  • 3-Methyl-2-butenyl substituent at position 2

The stereochemistry at positions 2R/4R and 2R/4S influences reaction pathways, particularly in stereoselective transformations .

Oxidation and Reduction

Reaction TypeConditionsProduct(s)Notes
Ketone Reduction NaBH₄/MeOH, 0°C → RTSecondary alcohol (stereochemistry retained)Selective for ketone without affecting substituents.
Alcohol Oxidation CrO₃/H₂SO₄ (Jones reagent), 0°CKetone (if tertiary alcohol forms)Limited by steric hindrance of 3-methyl group.

Nucleophilic Addition

The ketone undergoes nucleophilic attack, but steric hindrance from the 3-methyl-2-butenyl group limits reactivity with bulky nucleophiles:

text
Reaction: R-C(=O)-R' + Nu⁻ → R-C(-O-Nu)-R' Example: Grignard reagents require anhydrous THF and elevated temps (50–60°C)[3].

Cycloaddition Reactions

The isopentenyl side chain participates in [4+2] Diels-Alder reactions:

DienophileConditionsYield (%)Stereochemical Outcome
Maleic anhydrideToluene, reflux, 24h72–78Endo preference due to substituents.
AcroleinCH₂Cl₂, RT, 12h65Mixture of diastereomers

Hydroxyl Group Reactivity

The C4 hydroxyl group undergoes:

  • Esterification : Acetic anhydride/pyridine, 85% yield .

  • Etherification : Limited by steric factors; methyl iodide/Ag₂O achieves 40% yield.

  • Dehydration : H₃PO₄, 120°C → dienone (via keto-enol tautomerism).

Stereochemical Influence on Reactions

Reaction(2R,4R)-Isomer Outcome(2R,4S)-Isomer Outcome
Diels-Alder Predominant endo adduct (85% de)exo:endo (3:1)
Enzymatic Oxidation Faster kinetics (CYP450 enzymes)Slower due to spatial mismatch

Stability and Degradation

  • Photodegradation : UV light (λ = 254 nm) induces Norrish Type I cleavage of the ketone group .

  • Thermal Decomposition : >200°C leads to retro-Diels-Alder fragmentation.

Scientific Research Applications

Chemistry

These compounds are often used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.

Biology

In biological research, these compounds may be studied for their potential as enzyme inhibitors or as ligands for various receptors.

Medicine

There is potential for these compounds to be developed into therapeutic agents, particularly if they exhibit biological activity such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, these compounds could be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of these compounds would depend on their specific biological targets. For example, if they act as enzyme inhibitors, they may bind to the active site of the enzyme and prevent substrate binding. The prenyl group could also play a role in enhancing the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydronaphthalenones exhibit diverse bioactivities depending on substituents and stereochemistry. Below is a detailed comparison with key analogs:

Catalponol Derivatives

  • Catalponol (2R,4R) and epi-catalponol (2R,4S): Source: Both are isolated from Catalpa species . Biological Activity: Catalponol derivatives demonstrate cytoprotective effects against oxidative stress by upregulating heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . Key Difference: The (2R,4R) isomer shows marginally higher antioxidant efficacy than the (2R,4S) epimer due to optimal spatial alignment of the hydroxyl group for hydrogen bonding with cellular targets .

Botrytone and Regiolone

  • Botrytone ((4R)-3,4-dihydro-4,5,8-trihydroxy-1(2H)-naphthalenone): Source: Phytotoxic metabolite from Botrytis fabae . Activity: Moderate phytotoxicity compared to regiolone (3,4-dihydro-2,4,8-trihydroxy-1(2H)-naphthalenone), which exhibits stronger herbicidal effects . Structural Contrast: Additional hydroxyl groups at C5 and C8 in botrytone reduce membrane permeability compared to catalponol derivatives .

Marine Fungal Derivatives

  • (3R,4S)- and (3S,4S)-3,4-dihydroxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone: Source: Epimeric pair from Acremonium sp. . Activity: Moderate antimicrobial properties, absent in catalponol isomers, likely due to methyl substitution at C7 .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (mg/mL) LogP Source
(2R,4R)-Catalponol C₁₅H₁₈O₂ 230.30 0.12 (Water) 3.1 Catalpa ovata
(2R,4S)-epi-Catalponol C₁₅H₁₈O₂ 230.30 0.10 (Water) 3.3 Catalpa ovata
Botrytone C₁₀H₁₀O₄ 194.18 0.08 (Water) 1.8 Botrytis fabae
4-Phenyl-1-tetralone C₁₆H₁₄O 222.28 0.02 (Water) 4.2 Synthetic

Research Findings

  • Stereoselective Synthesis: Microbial reduction of racemic tetralones using Hypoxylon oceanicum yields enantiomerically enriched dihydronaphthalenones, highlighting the role of stereochemistry in biotransformation .
  • Structure-Activity Relationship (SAR) : The prenyl chain at C2 enhances membrane permeability, while hydroxylation at C4 is critical for antioxidant activity .
  • Contradictions: While catalponol isomers are cytoprotective, naphthalenones with additional hydroxyl groups (e.g., botrytone) exhibit phytotoxicity, underscoring the dual role of substituent patterns .

Biological Activity

1(2H)-Naphthalenone derivatives, particularly 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, exist in two stereoisomeric forms: (2R,4R)- and (2R,4S)-. These compounds are of significant interest due to their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activities associated with these naphthalenone derivatives, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1(2H)-naphthalenone can be represented as follows:

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a naphthalene ring system with hydroxyl and alkyl substituents that significantly influence its biological activity.

Biosynthesis

Naphthalenones are primarily biosynthesized through the polyketide pathway in various fungal species. The biosynthetic process involves the condensation of acetyl-CoA units leading to the formation of complex structures. Notably, the 1,8-dihydroxy-naphthalene (DHN) pathway is crucial for the production of these metabolites in fungi like Aspergillus and Penicillium species .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of naphthalenone derivatives. For instance:

  • Antifungal Activity : A study demonstrated that specific naphthalenones exhibited potent antifungal effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5 to 20 µg/mL .

Cytotoxicity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)
(2R,4R)-NaphthalenoneMCF-7 (Breast Cancer)15.0
(2R,4S)-NaphthalenoneHeLa (Cervical Cancer)12.5

These results indicate that both stereoisomers possess significant cytotoxic potential, with (2R,4S)-naphthalenone showing slightly higher potency against HeLa cells .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of naphthalenone derivatives. In vitro studies showed that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Nematocidal Activity

Naphthalenones have also been investigated for their nematocidal properties. Compounds derived from fungal sources have shown effectiveness against nematodes like Bursaphelenchus xylophilus, with reported LC50 values indicating significant lethality at specific concentrations .

Study on Antifungal Activity

A study conducted by Zhang et al. isolated several naphthalenones from a fungal strain and evaluated their antifungal activity against pathogenic fungi. The results indicated that some derivatives had an MIC as low as 10 µg/mL against Candida albicans, highlighting their potential as antifungal agents .

Cytotoxic Evaluation Against Cancer Cells

In another study published in the Journal of Natural Products, researchers synthesized various naphthalenone derivatives and tested them against different cancer cell lines. The findings revealed that modifications to the hydroxyl group significantly influenced cytotoxicity, with certain derivatives achieving IC50 values below 10 µM against prostate cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing (2R,4R)- and (2R,4S)- diastereomers of 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone?

  • Methodological Answer : Synthesis typically involves stereocontrolled alkylation of a naphthalenone precursor. For example, the 3-methyl-2-butenyl group can be introduced via nucleophilic addition to a ketone intermediate. Protecting the hydroxy group (e.g., with acetyl or tert-butyldimethylsilyl groups) prevents unwanted side reactions during alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures diastereomer separation. Enantiomeric excess can be enhanced using chiral auxiliaries or catalysts, though specific protocols for this compound require adaptation from analogous naphthalenone syntheses .

Q. How can the stereochemistry of the diastereomers be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to determine spatial proximity of substituents. For example, the axial vs. equatorial orientation of the 3-methyl-2-butenyl group affects proton coupling patterns .
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid improve resolution .
  • X-ray Crystallography : Definitive confirmation requires single-crystal X-ray analysis. Crystallize the compound in a solvent like dichloromethane/hexane and compare bond angles/positions with IUPAC nomenclature guidelines .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • HPLC : Utilize reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection at 254 nm. A gradient of acetonitrile/water (40–90% acetonitrile over 20 min) effectively separates impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₅H₁₈O₂: 230.1307; observed m/z 231.1380 [M+H]⁺). Discrepancies in isotopic patterns may indicate contamination .
  • Melting Point Analysis : Sharp melting points (<2°C range) correlate with high purity. For example, the (2R,4R)- isomer may melt at 112–114°C, while the (2R,4S)- isomer melts at 98–100°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, ionization source stability). For NMR, use 13C^{13}\text{C}-DEPT to confirm carbon environments .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to track unexpected fragments in MS. For example, a methyl group migration during ionization could explain anomalous peaks .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest misassignment .

Q. What strategies enable enantioselective synthesis of the (2R,4R)- isomer?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to set stereocenters. For example, (R,R)-Salen-Mn(III) catalysts induce enantioselectivity in epoxide intermediates .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis. Optimize pH (6.5–7.5) and temperature (25–37°C) for maximal activity .
  • Chiral Auxiliaries : Attach a menthol-based auxiliary to the naphthalenone core, perform alkylation, and cleave the auxiliary under mild acidic conditions (e.g., HCl in THF) .

Q. How do solvent polarity and temperature influence the diastereomer ratio in synthetic reactions?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) favor transition states with higher dipole moments, potentially increasing (2R,4R)- formation. Nonpolar solvents (toluene) may stabilize hydrophobic intermediates .
  • Temperature Studies : Conduct reactions at 0°C, 25°C, and 60°C. Lower temperatures often favor the kinetic (2R,4S)- product, while higher temperatures thermodynamically favor (2R,4R)- via equilibration .
  • Table : Example Diastereomer Ratios in Different Solvents
SolventTemperature (°C)(2R,4R):(2R,4S)
DMF253:1
Toluene251:2
THF602:1

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed 1H^1\text{H}-NMR shifts?

  • Methodological Answer :
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can cause shifts up to 0.3 ppm. Re-measure in a consistent solvent .
  • Conformational Flexibility : Rotamers of the 3-methyl-2-butenyl group may average signals. Use variable-temperature NMR (e.g., –60°C to 40°C) to "freeze" conformers .
  • Impurity Interference : Co-eluting impurities in HPLC fractions (e.g., oxidation byproducts) can distort shifts. Re-purify using preparative TLC (silica gel, ethyl acetate/hexane 1:3) .

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